Cas no 19270-44-1 (Carbamic acid,[8-[[4-(diethylamino)-1-methylbutyl]amino]pyrido[2,3-b]pyrazin-6-yl]-, ethylester (9CI))

Carbamic acid,[8-[[4-(diethylamino)-1-methylbutyl]amino]pyrido[2,3-b]pyrazin-6-yl]-, ethylester (9CI) structure
19270-44-1 structure
Nome del prodotto:Carbamic acid,[8-[[4-(diethylamino)-1-methylbutyl]amino]pyrido[2,3-b]pyrazin-6-yl]-, ethylester (9CI)
Numero CAS:19270-44-1
MF:C19H30N6O2
MW:374.480503559113
CID:231914
PubChem ID:270226

Carbamic acid,[8-[[4-(diethylamino)-1-methylbutyl]amino]pyrido[2,3-b]pyrazin-6-yl]-, ethylester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,[8-[[4-(diethylamino)-1-methylbutyl]amino]pyrido[2,3-b]pyrazin-6-yl]-, ethylester (9CI)
    • [8-(4-chloro-anilino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]-carbamic acid ethyl ester
    • [8-(4-chloro-anilino)-pyrido[2,3-b]pyrazin-6-yl]-carbamic acid ethyl ester
    • [8-(4-diethylamino-1-methyl-butylamino)-pyrido[2,3-b]pyrazin-6-yl]-carbamic acid ethyl es
    • Carbamic acid, [8-[(4-chlorophenyl)amino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester
    • Ethyl 8-(4-chloroanilino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-ylcarbamate
    • RECVXEOVZPVSRP-UHFFFAOYSA-N
    • SCHEMBL13328039
    • ethyl N-[8-[[4-(diethylamino)-1-methyl-butyl]amino]pyrido[2,3-b]pyrazin-6-yl]carbamate
    • Ethyl hydrogen (8-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-6-yl)carbonimidate
    • Ethyl 8-([4-(diethylamino)-1-methylbutyl]amino)pyrido[2,3-b]pyrazin-6-ylcarbamate #
    • NSC-112450
    • Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate
    • Carbamic acid, [8-[[4-(diethylamino)-1-methylbutyl]amino]pyrido[2,3-b]pyrazin-6-yl]-, ethyl ester
    • NSC112450
    • Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate
    • 19270-44-1
    • DTXSID70941037
    • Inchi: InChI=1S/C19H30N6O2/c1-5-25(6-2)12-8-9-14(4)22-15-13-16(24-19(26)27-7-3)23-18-17(15)20-10-11-21-18/h10-11,13-14H,5-9,12H2,1-4H3,(H2,21,22,23,24,26)
    • Chiave InChI: RECVXEOVZPVSRP-UHFFFAOYSA-N
    • Sorrisi: CCN(CCCC(NC1=CC(NC(OCC)=O)=NC2=NC=CN=C12)C)CC

Proprietà calcolate

  • Massa esatta: 374.2433
  • Massa monoisotopica: 374.243024
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 11
  • Complessità: 434
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 92.3
  • XLogP3: 2.7

Proprietà sperimentali

  • Densità: 1.176
  • Punto di ebollizione: 506.2°C at 760 mmHg
  • Punto di infiammabilità: 260°C
  • Indice di rifrazione: 1.603
  • PSA: 92.27
  • LogP: 3.66160
Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.